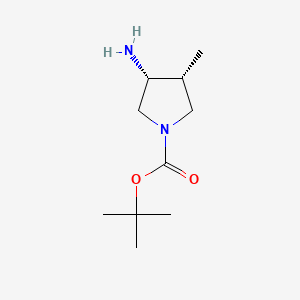

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

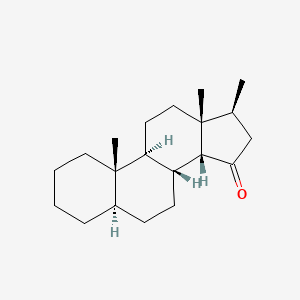

Molecular Structure Analysis

The molecular weight of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is 200.28 g/mol. The molecular formula is C10H20N2O2 . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, UPLC could be used .Physical And Chemical Properties Analysis

The physical and chemical properties of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate include a molecular weight of 200.28 g/mol. More detailed properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Stereochemistry in Drug Development

Stereochemistry plays a crucial role in the pharmacological profile of drugs. The configuration of stereocenters significantly impacts biological properties, as demonstrated by research on enantiomerically pure compounds such as phenylpiracetam and its derivatives. These findings suggest that the specific stereochemistry of "(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate" could be critical for its pharmacological advantages, justifying the importance of stereochemical purity in drug development (Veinberg et al., 2015).

Antioxidant Applications

Synthetic phenolic antioxidants (SPAs) have widespread industrial and commercial use, indicating the potential for structurally similar compounds like "(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate" to serve as antioxidants. This application is particularly relevant in lengthening product shelf life and improving oxidative stability, highlighting the compound's potential in materials science and food technology (Liu & Mabury, 2020).

Catalysis and Kinetic Resolution

The compound's potential in catalysis, specifically in non-enzymatic kinetic resolution, is highlighted by its structural features conducive to asymmetric synthesis. This application is significant in the chemical industry for producing enantiomerically pure substances, indicating the broader utility of "(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate" in synthetic organic chemistry (Pellissier, 2011).

Material Science and Nanotechnology

The structural features of compounds containing tertiary butyl groups, as in "(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate," suggest potential applications in material science. Specifically, their role in the synthesis of neo fatty acids and derivatives indicates possible uses in cosmetic, agronomic, and pharmaceutical industries, showcasing the compound's versatility beyond pharmaceuticals (Dembitsky, 2006).

Wirkmechanismus

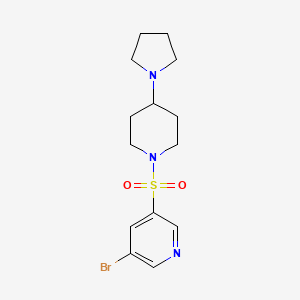

Target of Action

It’s known that pyrrolidine-based compounds are widely used in medicinal chemistry to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that pyrrolidine-based compounds can catalyze asymmetric intramolecular aldol reactions . This transformation is known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction .

Biochemical Pathways

It’s known that pyrrolidine-based compounds can influence various biochemical pathways due to their ability to catalyze different types of reactions .

Pharmacokinetics

The physicochemical parameters of similar pyrrolidine compounds have been studied .

Result of Action

It’s known that pyrrolidine-based compounds can lead to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .

Action Environment

It’s known that the stereogenicity of carbons in pyrrolidine compounds and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Eigenschaften

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBXUUPBIKNFEA-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)

![7,7-Dimethyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B577359.png)